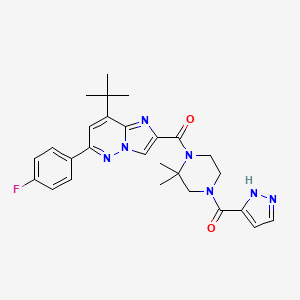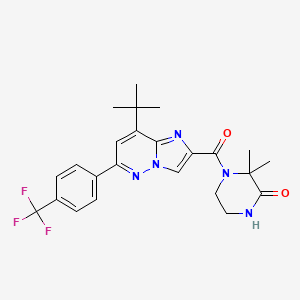![molecular formula C24H24FN5O B10833537 Imidazo[1,2-b]pyridazine derivative 1](/img/structure/B10833537.png)
Imidazo[1,2-b]pyridazine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b]pyridazine derivative 1 is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the imidazo[1,2-b]pyridazine family, which is characterized by the fusion of an imidazole ring with a pyridazine ring. The unique structure of imidazo[1,2-b]pyridazine derivatives makes them promising candidates for drug development, particularly in the treatment of inflammatory diseases, cancer, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the condensation of 2-aminopyridazine with various aldehydes or ketones, followed by cyclization. One common method includes the use of iodine as a catalyst in a one-pot three-component condensation reaction . The reaction conditions often involve heating the reactants in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate .
Industrial Production Methods: Industrial production of imidazo[1,2-b]pyridazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine N-oxides, while reduction can produce dihydroimidazo[1,2-b]pyridazines .
Scientific Research Applications
Imidazo[1,2-b]pyridazine derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine derivatives varies depending on their specific biological target. For example, some derivatives act as inhibitors of tumor necrosis factor-alpha (TNF-α) production, which plays a crucial role in inflammatory diseases . Others inhibit interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in autoimmune diseases . The molecular targets and pathways involved include cytokine receptors, kinases, and transcription factors .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine derivatives can be compared with other similar heterocyclic compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also contain an imidazole ring fused with a pyridine ring but differ in their geometric arrangement and bonding.
Imidazo[4,5-b]pyridines: These derivatives have a different fusion pattern and exhibit distinct biological activities.
Imidazo[1,2-a]quinoxalines: These compounds have a quinoxaline ring fused with an imidazole ring and are known for their antifungal properties.
The uniqueness of imidazo[1,2-b]pyridazine derivatives lies in their diverse biological activities and potential therapeutic applications, making them valuable candidates for drug development and other scientific research .
Properties
Molecular Formula |
C24H24FN5O |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[4-[[(2S)-azetidin-2-yl]methoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C24H24FN5O/c1-16(18-3-2-4-19(25)13-18)28-23-9-10-24-27-14-22(30(24)29-23)17-5-7-21(8-6-17)31-15-20-11-12-26-20/h2-10,13-14,16,20,26H,11-12,15H2,1H3,(H,28,29)/t16-,20+/m1/s1 |
InChI Key |
FQCGOBGLJQWKJA-UZLBHIALSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)NC2=NN3C(=NC=C3C4=CC=C(C=C4)OC[C@@H]5CCN5)C=C2 |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC2=NN3C(=NC=C3C4=CC=C(C=C4)OCC5CCN5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


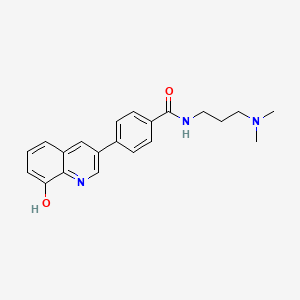
![4-[5-(4-dimethylamino-piperidin-1-yl)-3H-imidazo[4,5-b]pyridine-2-carbonyl]-2-isoquinolin-4-yl-benzonitrile](/img/structure/B10833465.png)
![3-[[1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833469.png)
![2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B10833473.png)

![Imidazo[1,5-a]pyridine derivative 2](/img/structure/B10833476.png)
![3-[[1-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833486.png)
![Imidazo[1,2-b]pyridazine derivative 2](/img/structure/B10833492.png)
![(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)
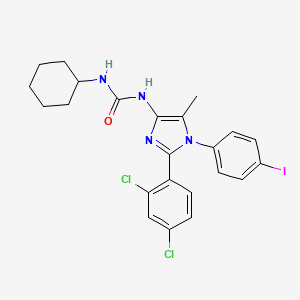
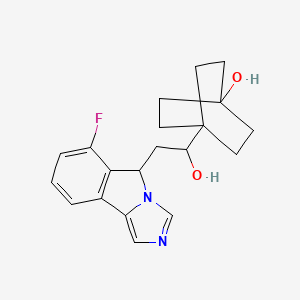
![4-Hydroxy-3-[2-(6-hydroxy-5,8a-dimethyl-2-methylidene-1,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl)ethylidene]oxolan-2-one](/img/structure/B10833514.png)
